

IUPAC name and synonyms for 4-pentylcyclohexanol

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Compound of Interest

Compound Name: 4-Pentylcyclohexanol

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An In-Depth Technical Guide to 4-Pentylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-pentylcyclohexanol**, focusing on its chemical identity, stereoisomeric forms, synthesis, and key applications. As a molecule with significant relevance in materials science and as a structural motif in medicinal chemistry, a thorough understanding of its properties is essential for its effective utilization.

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 4-pentylcyclohexan-1-ol[1][2]. Due to the prevalence of common naming conventions in literature and commercial catalogs, it is frequently referred to by several synonyms. Understanding these is crucial for efficient database searching and material procurement.

Synonyms:

- **4-Pentylcyclohexanol**
- 4-n-Pentylcyclohexanol
- 4-Amylcyclohexanol[1][3]

Table 1: Chemical Identifiers for **4-Pentylcyclohexanol**

Identifier	Value	Source
IUPAC Name	4-pentylcyclohexan-1-ol	[1]
Molecular Formula	C ₁₁ H ₂₂ O	[1] [3]
Molecular Weight	170.29 g/mol	[1] [3]
CAS Number	54410-90-1 (unspecified stereochemistry)	[1]
trans-isomer CAS	77866-59-2	[3]
Canonical SMILES	CCCCCC1CCC(CC1)O	[1]
InChIKey	VHWGPISIUNUREA-UHFFFAOYSA-N	[1]

The Critical Role of Stereoisomerism

4-Pentylcyclohexanol exists as two distinct geometric isomers: cis and trans. This isomerism arises from the relative orientation of the pentyl and hydroxyl groups on the cyclohexane ring. The stereochemistry profoundly impacts the molecule's physical properties, thermodynamic stability, and its utility in applications like liquid crystals.

The cyclohexane ring predominantly adopts a low-energy "chair" conformation. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. Bulky substituents, like the pentyl group, are sterically hindered in the axial position and thus strongly prefer the more stable equatorial position.

- **trans-4-Pentylcyclohexanol:** This is the more thermodynamically stable isomer. In its most stable chair conformation, both the large pentyl group and the hydroxyl group occupy equatorial positions, minimizing steric strain. This results in a more linear, rod-like molecular shape.
- **cis-4-Pentylcyclohexanol:** In this isomer, one substituent must occupy an axial position while the other is equatorial. To minimize steric hindrance from the bulky pentyl group, it will

occupy the equatorial position, forcing the smaller hydroxyl group into the less favorable axial position. This creates a "kinked" molecular geometry.

Caption: Stability and Geometry of cis and trans Isomers.

Synthesis and Purification

The most direct and common laboratory synthesis of **4-pentylcyclohexanol** is through the reduction of the corresponding ketone, 4-pentylcyclohexanone. The choice of reducing agent is a critical experimental parameter that influences the stereochemical outcome of the reaction.

Causality of Reagent Choice

- For a Mixture of Isomers (Thermodynamic Control): Sodium borohydride (NaBH_4) is a mild and inexpensive reducing agent. It attacks the carbonyl group from both the axial and equatorial faces, typically yielding a mixture of cis and trans alcohols. The trans isomer is often the major product due to its greater thermodynamic stability.
- For Higher cis Selectivity (Kinetic Control): Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), exhibit greater steric hindrance. They preferentially attack the carbonyl from the less hindered equatorial face, leading to the formation of the axial alcohol, which corresponds to the cis product.

Experimental Protocol: Reduction of 4-Pentylcyclohexanone with NaBH_4

This protocol describes a standard, self-validating procedure for the synthesis and purification of **4-pentylcyclohexanol**.

Materials:

- 4-Pentylcyclohexanone
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (DCM)

- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for elution)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-pentylcyclohexanone (1.0 eq) in methanol at 0 °C (ice bath).
- Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Rationale: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).
- Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases. This neutralizes the excess NaBH_4 and the resulting borate esters.
- Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO_3 solution and brine. Rationale: The bicarb wash removes residual acid, and the brine wash aids in removing water from the organic layer.
- Drying and Filtration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent in vacuo to yield the crude product.
- Purification: Purify the crude alcohol mixture via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The trans and cis isomers can

typically be separated, with the less polar trans isomer eluting first.

- Characterization: Confirm the identity and purity of the isolated isomers using NMR and IR spectroscopy.

Caption: Workflow for the Synthesis of **4-Pentylcyclohexanol**.

Applications in Research and Development

The unique structure of **4-pentylcyclohexanol**—a rigid cycloalkane core functionalized with a flexible alkyl chain and a polar hydroxyl group—makes it a valuable molecule in several fields.

Liquid Crystal Intermediates

The primary application for high-purity trans-**4-pentylcyclohexanol** is as a precursor for liquid crystals (LCs)[3]. The rod-like shape of the trans isomer is a fundamental requirement for molecules that form the nematic and smectic phases essential for liquid crystal displays (LCDs). The hydroxyl group serves as a chemical handle for further modification, allowing for the attachment of other structural units (like phenyl rings or cyano groups) to create the final liquid crystal molecules with specific dielectric anisotropies and clearing points.

Scaffolds in Drug Development

In medicinal chemistry, saturated rings like cyclohexane are often used as bioisosteres for aromatic rings. Replacing a phenyl group with a cyclohexyl ring can:

- Improve Metabolic Stability: Saturated rings lack the π -system of aromatic rings, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.
- Increase Solubility: The non-planar, three-dimensional structure of the cyclohexyl ring can disrupt crystal packing and improve aqueous solubility compared to a flat aromatic ring.
- Fine-Tune Lipophilicity: The pentyl group provides a significant lipophilic contribution, making **4-pentylcyclohexanol** a useful building block for modulating the overall logP of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

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References

- 1. 4-Pentylcyclohexanol | C11H22O | CID 41076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-pentylcyclohexanol (C11H22O) [pubchemlite.lcsb.uni.lu]
- 3. trans-4-n-Pentylcyclohexanol CAS#: 77866-59-2 [amp.chemicalbook.com]
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